methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{3-oxa-9-azabicyclo[331]nonane-9-sulfonyl}thiophene-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure and functional groups
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate” are currently unknown. The compound is structurally similar to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one , which is found in the root bark of Punica granatum L., Punicaceae . .
Mode of Action
Given its structural similarity to other azabicycloalkane alkaloids , it may interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the core bicyclic structure. One common approach is to start with a suitable bicyclic precursor, such as 9-oxa-9-azabicyclo[3.3.1]nonane, and then introduce the thiophene and sulfonyl groups through a series of reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or esters.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may make it suitable for targeting specific biological pathways or receptors.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate: Similar bicyclic structure but lacks the sulfonyl group.
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate: Similar core structure but different functional groups.
Uniqueness: Methyl 3-{3-oxa-9-azabicyclo[33
This comprehensive overview highlights the importance and versatility of methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Biological Activity
Methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate is a compound of considerable interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and comparative data.
Chemical Structure and Properties
The compound features a complex bicyclic structure which is characterized by the presence of both sulfonyl and carboxylate functional groups. This unique architecture contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉NO₄S |
Molecular Weight | 273.36 g/mol |
CAS Number | 280761-97-9 |
Solubility | Soluble in polar solvents |
Research indicates that this compound exhibits a variety of biological activities primarily through interactions with specific biological targets, such as enzymes and receptors. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to altered physiological responses.
- Receptor Binding : It interacts with neurotransmitter receptors, potentially modulating synaptic transmission and influencing neurological functions.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis, suggesting a mechanism involving mitochondrial dysfunction.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison was made with structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Methyl 2-(4-methylphenyl)-2-(pyrrolidinyl)acetate | Bicyclic | Analgesic |
4-Aminopiperidine | Pipedine | Antidepressant |
Methyl 3-{3-methylphenyl}-4-(pyrrolidinyl)butanoate | Bicyclic | Anticancer |
This comparison highlights how variations in chemical structure can lead to differing biological activities.
Properties
IUPAC Name |
methyl 3-(3-oxa-9-azabicyclo[3.3.1]nonan-9-ylsulfonyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S2/c1-18-13(15)12-11(5-6-20-12)21(16,17)14-9-3-2-4-10(14)8-19-7-9/h5-6,9-10H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPSCWHKDUPQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCCC2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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